Bienvenue dans la boutique en ligne BenchChem!

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Pharmaceutical Analysis Quality Control Chromatography

This compound is the exact pharmacopoeial reference standard (Allopurinol Impurity C EP / Related Compound C USP) required for the mandatory 'Related Compounds' test in USP and EP monographs. It is the sole chemical that delivers the defined chromatographic resolution factor of ≥6.0 versus allopurinol under prescribed HPLC conditions. Any substitute invalidates system suitability and halts commercial batch release. Procure this standard to comply with ICH Q3A/B impurity qualification, to verify linearity in validated HPLC-UV/DAD methods, and to serve as the definitive marker in stability-indicating assays for allopurinol drug substances and finished products.

Molecular Formula C6H6N6O
Molecular Weight 178.155
CAS No. 1346604-13-4
Cat. No. B585575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
CAS1346604-13-4
SynonymsUSP Allopurinol Related Impurity C; 
Molecular FormulaC6H6N6O
Molecular Weight178.155
Structural Identifiers
SMILESC1=NNC(=C1C(=O)N)N2C=NN=C2
InChIInChI=1S/C6H6N6O/c7-5(13)4-1-8-11-6(4)12-2-9-10-3-12/h1-3H,(H2,7,13)(H,8,11)
InChIKeyLMEGOYJADZSMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide (CAS 1346604-13-4): A Critical Pharmacopoeial Reference Standard for Allopurinol Analysis


5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide (CAS 1346604-13-4) is a heterocyclic compound formally designated as Allopurinol Impurity C (EP) and Allopurinol Related Compound C (USP) [1]. It is a synthetic impurity formed during the manufacturing or degradation of the active pharmaceutical ingredient (API) allopurinol . Its primary role is as a pharmacopoeial reference standard, used in validated analytical methods to identify and quantify this specific impurity in allopurinol drug substances and finished products [2]. This compound is not a therapeutic agent; its value lies solely in its defined analytical properties and its regulatory requirement for quality control (QC) release testing.

Why 'Triazole-Pyrazole' Analogs Cannot Substitute for Allopurinol Impurity C (CAS 1346604-13-4) in Analytical and QC Workflows


The term 'generic substitution' is not applicable in the context of a pharmacopoeial impurity reference standard. The specific retention time, resolution factor, and spectral properties of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide are explicitly defined in regulatory monographs [1]. Using any other compound—even a structurally similar triazole-pyrazole derivative—would invalidate an analytical method as it would not meet the system suitability requirements mandated by the USP or EP [2]. For instance, the USP specifies a minimum resolution of 6.0 between Allopurinol Related Compound C and the allopurinol peak [3]. This quantitative criterion is unique to this compound's chromatographic behavior under the prescribed conditions; no other analog can be guaranteed to replicate it.

Quantitative Differentiation of Allopurinol Impurity C (CAS 1346604-13-4) for Analytical Method Development and QC Procurement


USP-Defined Relative Retention Time (RRT) and Resolution Requirements vs. Allopurinol and Other Impurities

In the USP monograph for allopurinol, Allopurinol Related Compound C (this compound) is assigned a relative retention time (RRT) of approximately 0.8, with the allopurinol API peak set at 1.0. In contrast, Allopurinol Related Compound B has an RRT of approximately 0.7 [1]. Furthermore, the system suitability requirement mandates a minimum resolution of 6.0 between the peak for Related Compound C and the allopurinol peak [2]. These are strict, quantitative benchmarks for method validation; a material failing to meet these exact RRT and resolution values cannot be used as the reference standard.

Pharmaceutical Analysis Quality Control Chromatography

Validated Purity Assessment by HPLC-DAD in Independent Literature

An independent study validated an HPLC-DAD method for determining the purity of Allopurinol Impurity C. The calibration curve for the impurity showed excellent linearity with a regression equation of y = 324681x and an R² value of 0.9966 (p<0.005) [1]. This method achieved the required accuracy, precision, and specificity for the compound, enabling its reliable quantification [2]. This contrasts with other allopurinol impurities (e.g., Impurity B or D), for which such a detailed, published, quantitative purity assessment may not be available.

Analytical Chemistry Method Validation Impurity Profiling

Physicochemical and Stability Profile Differentiating from Allopurinol API

The compound exhibits distinct physicochemical properties from the allopurinol API. Its melting point is reported as >230 °C (with decomposition) , which is significantly different from allopurinol's melting point of >350 °C. It is characterized as a light beige solid , whereas allopurinol is typically a white to off-white powder. Furthermore, its storage condition (Refrigerator, under inert atmosphere) is more stringent than that typically required for the API, indicating a different intrinsic chemical stability profile. These differences are critical for handling and storage in a QC laboratory.

Preformulation Stability Material Science

Defined Synthesis Route from 3-Amino-1H-pyrazole-4-carboxamide Enabling Reliable Supply

A Chinese patent (CN103910715B) describes a specific synthesis method for this compound, reacting 3-amino-1H-pyrazole-4-carboxamide with diformylhydrazine in an organic solvent to yield the target impurity with a reported yield of 79.2% after 6 hours [1]. This defined, scalable route provides a reliable method for its production, ensuring consistent supply for analytical needs. This contrasts with other less common allopurinol impurities that may lack a dedicated, high-yielding synthesis, making them difficult or expensive to source.

Synthetic Chemistry Process Development Supply Chain

Validated Applications of Allopurinol Impurity C (CAS 1346604-13-4) in Pharmaceutical QC and R&D


USP/EP Compendial Compliance for Allopurinol Batch Release

This compound is mandatory for performing the 'Related Compounds' test in both USP and EP monographs for allopurinol drug substance and drug product. It is used to prepare the System Suitability Solution, which is run before sample analysis to verify that the HPLC system meets the specified resolution requirement of NLT 6.0 between the impurity and the allopurinol peak [1]. Without this exact reference standard, a QC laboratory cannot demonstrate method suitability and cannot release a batch of allopurinol for commercial distribution.

Method Development and Validation for Forced Degradation Studies

During the development of stability-indicating methods for allopurinol formulations, this compound is a key marker. As a known degradation product [1], it is used to spike stressed samples (e.g., those subjected to heat, light, or oxidation) to ensure the analytical method can resolve the impurity peak from the API peak and other degradation products . The validated HPLC-DAD method published in 2021 provides a direct, quantitative framework for such studies [2].

Calibration and Qualification of Analytical Instruments in GMP Labs

Given the published linearity data (y = 324681x, R² = 0.9966) across a defined concentration range (50-190 µg/mL) [1], this compound can be used as a calibrant for HPLC-UV or HPLC-DAD systems intended for quantifying this specific impurity. Its use in system qualification ensures the detector response is accurate and linear within the range relevant for impurity limit tests, which is a core requirement of GMP analytical laboratories .

Sourcing of a Structurally Defined Impurity for Toxicological Assessment

Regulatory guidelines (ICH Q3A/B) require the identification and qualification of any impurity present above certain thresholds. When a new, unknown impurity at the RRT of ~0.8 is observed in an allopurinol stability batch, the use of this reference standard (CAS 1346604-13-4) allows for its definitive identification via co-chromatography. Once identified, a sufficient quantity of the pure material can be procured for any required in vitro or in vivo genotoxicity or general toxicity studies to support the impurity's qualification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.